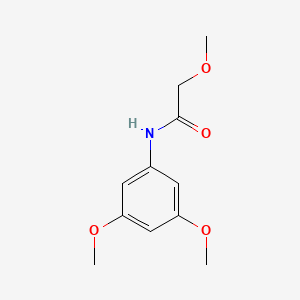
N-(3,5-dimethoxyphenyl)-2-methoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-2-methoxyacetamide, commonly known as DMAA, is a synthetic compound that has gained popularity in the scientific research community due to its potential as a psychoactive substance. DMAA is a member of the phenethylamine family and has a similar chemical structure to amphetamines.
作用机制
The exact mechanism of action of DMAA is not fully understood, but it is believed to act as a monoamine releasing agent. It is thought to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased energy, focus, and mood.
Biochemical and Physiological Effects
DMAA has been shown to have stimulant effects on the central nervous system. It can increase heart rate, blood pressure, and respiration. It has also been shown to increase the release of glucose from the liver, which can lead to increased energy levels. DMAA has been studied for its potential as a weight loss supplement, but its effectiveness in this regard is not fully understood.
实验室实验的优点和局限性
DMAA has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in a lab setting. It has also been shown to have stimulant properties, which can be useful for studying the effects of psychoactive substances on behavior. However, DMAA also has limitations. It is a relatively new compound, and its long-term effects on the body are not fully understood. Additionally, its legal status in many countries is unclear, which can make it difficult to obtain for research purposes.
未来方向
There are several future directions for research on DMAA. One area of interest is its potential as a weight loss supplement. More studies are needed to determine its effectiveness in this regard and to understand its mechanism of action. Additionally, DMAA could be studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Further research is also needed to understand the long-term effects of DMAA on the body and its potential for abuse.
Conclusion
In conclusion, DMAA is a synthetic compound with potential as a psychoactive substance. It has been studied for its effects on the central nervous system and has been used as a pre-workout supplement in the fitness industry. DMAA has several advantages for use in scientific research, but it also has limitations, and its long-term effects on the body are not fully understood. Future research on DMAA could lead to a better understanding of its potential as a weight loss supplement, treatment for cognitive disorders, and its long-term effects on the body.
合成方法
DMAA can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane to form 3,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced to 3,5-dimethoxyphenyl-2-nitropropane, which is subsequently reacted with methylamine to form DMAA. The final product is purified through recrystallization.
科学研究应用
DMAA has been studied for its potential as a psychoactive substance and its effects on the central nervous system. It has been shown to have stimulant properties and has been used as a pre-workout supplement in the fitness industry. In scientific research, DMAA has been used as a tool to study the effects of psychoactive substances on the brain and behavior.
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-14-7-11(13)12-8-4-9(15-2)6-10(5-8)16-3/h4-6H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBUQZFYWONQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)
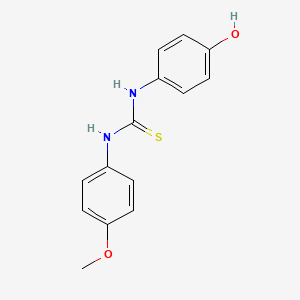
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
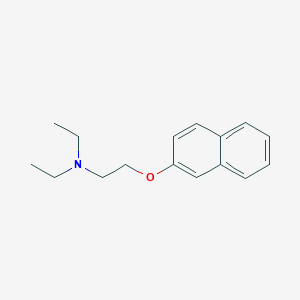
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
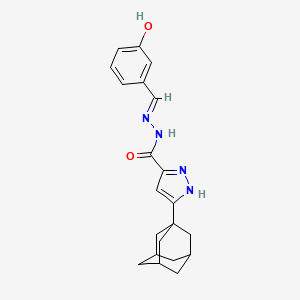
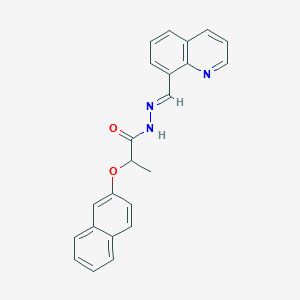
![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)